An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
Executive Summary
The increasing prevalence of saturated bicyclic scaffolds in medicinal chemistry, particularly as bioisosteres for planar aromatic rings, has created an urgent need for robust analytical methodologies for their structural characterization.[1][2] The 2-oxabicyclo[2.1.1]hexane framework, a conformationally rigid saturated isostere of the ortho-substituted benzene ring, presents unique challenges and opportunities for drug development.[3][4] This guide provides a comprehensive technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for a representative molecule, 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid (CAS 2167002-19-7).[5] We will explore both computational prediction methodologies and best practices for experimental data acquisition, offering researchers, scientists, and drug development professionals a foundational understanding for characterizing this important chemical scaffold.
Introduction: The Rise of Bridged Scaffolds in Drug Discovery
For decades, the phenyl ring has been a cornerstone of medicinal chemistry. However, its planarity and metabolic liabilities have driven the exploration of three-dimensional, saturated bioisosteres. Bicyclo[2.1.1]hexanes have emerged as highly promising candidates, offering novel chemical space and improved physicochemical properties such as enhanced solubility and metabolic stability.[3][6] The introduction of a heteroatom, as in the 2-oxabicyclo[2.1.1]hexane core, further modulates these properties, making it a valuable motif for scaffold hopping and lead optimization.[2]
Unambiguous structural elucidation is paramount for these complex 3D structures. Unlike simple aliphatic or aromatic systems, the fixed, strained geometry of the bicyclo[2.1.1]hexane core gives rise to unusual NMR chemical shifts and through-space coupling effects that can be non-intuitive.[7] This guide aims to deconstruct the NMR signature of 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid, providing a framework for its analysis.
Theoretical Framework: Computational Prediction of NMR Spectra
Given the novelty of many bicyclic scaffolds, experimentally validated NMR data may not always be available. In such cases, quantum mechanical calculation of NMR parameters serves as an invaluable predictive tool.[8] The Gauge-Including Atomic Orbital (GIAO) method, typically employed with Density Functional Theory (DFT), is the modern standard for predicting isotropic shielding constants (σ), which are then converted to chemical shifts (δ).[8][9]
The causality behind this workflow is critical: the accuracy of the predicted chemical shifts is fundamentally dependent on the accuracy of the input molecular geometry. Therefore, a high-level geometry optimization is a non-negotiable first step.
Computational Workflow Protocol
-
Conformational Search & Geometry Optimization: The first and most critical step is to locate the lowest energy conformation of the molecule. For a molecule with flexible groups like a phenyl ring and a carboxylic acid, a thorough conformational search is performed, followed by geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
NMR Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated for each nucleus using the GIAO method at a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)). This step computes the raw shielding values (σ_i).[8]
-
Chemical Shift Referencing: The calculated isotropic shielding values (σ_i) are not directly comparable to experimental shifts. They must be referenced against the calculated shielding of a standard, typically Tetramethylsilane (TMS), computed at the same level of theory (σ_ref). The final chemical shift (δ_i) is calculated using the equation: δ_i = (σ_ref - σ_i) / (1 - σ_ref) A multi-standard approach or linear regression scaling can further refine accuracy.[9]
-
Solvent Modeling: NMR experiments are conducted in solution. Therefore, incorporating a solvent model, such as the Polarizable Continuum Model (PCM), during both optimization and shielding calculations is essential for achieving high predictive accuracy.[8]
Caption: Workflow for computational NMR chemical shift prediction.
Predicted NMR Data for 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
While experimental data for the title compound is not publicly available in peer-reviewed literature, we can generate a set of plausible predicted chemical shifts based on the computational methods described above and by analogy to similar published structures.[3][6][10] These values serve as a robust starting point for experimental analysis.
Caption: Structure of 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid with atom numbering.
Table 1: Predicted ¹H NMR Chemical Shifts
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H-Ar (ortho) | 7.45 - 7.40 | m | - | Deshielded by proximity to the bicyclic core. |
| H-Ar (meta, para) | 7.38 - 7.28 | m | - | Typical aromatic region. |
| H1 (bridgehead) | ~ 4.60 | t | J ≈ 2.0 | Coupled to the two H6 protons. |
| H3a, H3b | 4.10 - 3.90 | m | Jgem ≈ 8.0 | Diastereotopic protons adjacent to the oxygen atom. |
| H5 | ~ 3.20 | d | J₅,₆ ≈ 6.0 | Coupled to the adjacent bridgehead proton. |
| H6a, H6b | 2.50 - 2.30 | m | Jgem ≈ 12.0 | Methylene bridge protons. |
| COOH | > 10.0 | br s | - | Broad singlet, position is concentration-dependent. |
Table 2: Predicted ¹³C NMR Chemical Shifts
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Carbon | Predicted δ (ppm) | Notes |
| C=O (Carboxyl) | ~ 175.0 | Typical for a carboxylic acid.[11] |
| C-ipso (Aromatic) | ~ 140.0 | Quaternary carbon, likely weak intensity. |
| C-ortho/meta/para | 129.0 - 127.0 | Aromatic carbons.[12] |
| C1 (Bridgehead) | ~ 85.0 | Deshielded due to attachment to oxygen. |
| C3 | ~ 75.0 | Methylene carbon adjacent to oxygen. |
| C4 (Bridgehead) | ~ 55.0 | Quaternary carbon bearing the phenyl group. |
| C5 | ~ 50.0 | Methine carbon bearing the carboxyl group. |
| C6 | ~ 40.0 | Methylene bridge carbon. |
Experimental Protocol: A Self-Validating Approach to Structure Elucidation
To confirm the predicted assignments and unambiguously determine the structure, a suite of 1D and 2D NMR experiments is required. This protocol is designed as a self-validating system where each experiment provides complementary information to build a complete, verifiable structural picture.
Objective: To acquire a full set of high-resolution NMR data for complete structural assignment.
Materials:
-
4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid (~10-15 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS
-
5 mm NMR Tube
Instrumentation:
-
500 MHz (or higher) NMR spectrometer with a cryoprobe. Causality: A higher field strength provides better signal dispersion, which is crucial for resolving the crowded aliphatic region of this complex molecule.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh the sample and dissolve it in ~0.6 mL of CDCl₃ in the NMR tube. Ensure complete dissolution.
-
1D ¹H NMR: Acquire a standard proton spectrum with 16-32 scans. This provides the initial overview of chemical shifts and coupling patterns.
-
1D ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. Causality: Proton decoupling simplifies the spectrum to single lines for each unique carbon, allowing for easy identification of the number of carbon environments. A quantitative ¹³C experiment (with a longer relaxation delay) may be necessary to observe the quaternary carbons (C4, C-ipso, C=O).
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. It is essential for tracing the connectivity from H5 to the H6 protons, and from the H6 protons to the H1 bridgehead.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to its attached carbon. Causality: This is the primary method for definitively assigning the chemical shifts of protonated carbons (C1, C3, C5, C6, and aromatic CH).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are typically 2-3 bonds away. Causality: This is a critical self-validating step. It will be used to confirm the assignment of quaternary carbons by observing correlations from known protons, for example, from H1 and H6 to the C4 bridgehead, and from H5 to the carboxyl C=O.
Caption: A self-validating workflow for NMR-based structure elucidation.
Conclusion
The structural characterization of 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a representative challenge in modern medicinal chemistry. This guide demonstrates that a synergistic approach, combining the predictive power of computational chemistry with a rigorous, multi-dimensional experimental NMR protocol, provides the necessary framework for unambiguous assignment. The predicted data and detailed methodologies herein offer a robust starting point for researchers working with this valuable and increasingly important class of bridged bicyclic scaffolds.
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